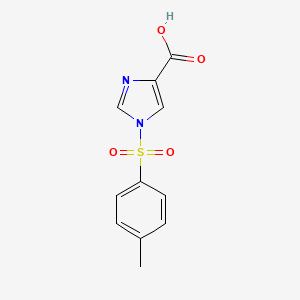
1-(3-Chloro-4-fluorophenyl)pyrrolidine
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)pyrrolidine (1-CFP) is a heterocyclic compound that is used in a variety of scientific research applications. 1-CFP is a white solid with a molecular weight of 201.58 g/mol and a melting point of 99-102°C. It is readily soluble in ethanol, methanol, and water. 1-CFP is a synthetic compound and is not found in nature.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Studies
- Title : "Towards the new heterocycle based molecule: Synthesis, characterization and reactivity study"
- Summary : This study involves the synthesis of a related compound (4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one) and its characterization using various spectroscopic methods. It explores the molecule's properties, including charge transfer, stability, and potential application in non-linear optics (Murthy et al., 2017).
Crystal Structure Analysis
- Title : "SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF 3'-[(4-FLUOROPHENYL)CARBONYL]-5'-(HYDROXYMETHYL)-4’-PHENYL SPIRO[INDOLE-3,2'-PYRROLIDIN]-2(1H)-ONE"
- Summary : This paper discusses the synthesis of a compound structurally related to 1-(3-Chloro-4-fluorophenyl)pyrrolidine and its crystal structure analysis. The study provides insights into the molecular conformation and intermolecular interactions (Sharma et al., 2013).
Application in Fluorescent Sensing
- Title : "Pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as selective Al(3+)sensor."
- Summary : This research demonstrates the use of a pyrrolidine-based compound as a chemosensor for aluminum ions, highlighting its application in selective detection through fluorescent sensing (Maity & Govindaraju, 2010).
Electrochemical Synthesis and Characterization
- Title : "Enhancing electrochromic properties of conducting polymers via copolymerization: Copolymer of 1‐(4‐fluorophenyl)‐2,5‐di(thiophen‐2‐yl)‐1H‐pyrrole with 3,4‐ethylene dioxythiophene"
- Summary : This study explores the electrochemical synthesis and characterization of a copolymer derived from a pyrrole derivative, showing its potential in electrochromic applications (Türkarslan et al., 2007).
Investigations in Organic Synthesis
- Title : "An Asymmetric Synthesis of 3-Aryl-1,4-oxazin-2-ones: Synthesis of a Key Intermediate of an NK1 Receptor Antagonist"
- Summary : Research on the asymmetric synthesis of oxazin-2-ones using a fluorophenyl substituted compound, which is a key intermediate in developing NK1 receptor antagonists (Devine et al., 2002).
Pharmaceutical Research Implications
- Title : "Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers."
- Summary : This paper discusses the synthesis and characterization of a research chemical structurally similar to 1-(3-Chloro-4-fluorophenyl)pyrrolidine, indicating its relevance in pharmaceutical research (Dybek et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEWSNZSVSTBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650470 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)pyrrolidine | |
CAS RN |
1000339-33-2 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)







![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)